

In Vitro Characterization of BAY-1316957: A Technical Guide

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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B605924

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This guide provides an in-depth overview of the in vitro pharmacological characterization of **BAY-1316957**, a potent and selective antagonist of the human prostaglandin E2 receptor subtype 4 (hEP4-R). Developed for the potential treatment of endometriosis, **BAY-1316957** has demonstrated excellent efficacy and a favorable pharmacokinetic profile in preclinical studies. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Data Presentation

The in vitro activity of **BAY-1316957** has been quantified through various biochemical and cellular assays. The following tables summarize the key findings, including its potency at the target receptor and its selectivity against other related prostanoid receptors.

Table 1: In Vitro Potency of **BAY-1316957** against human EP4 Receptor

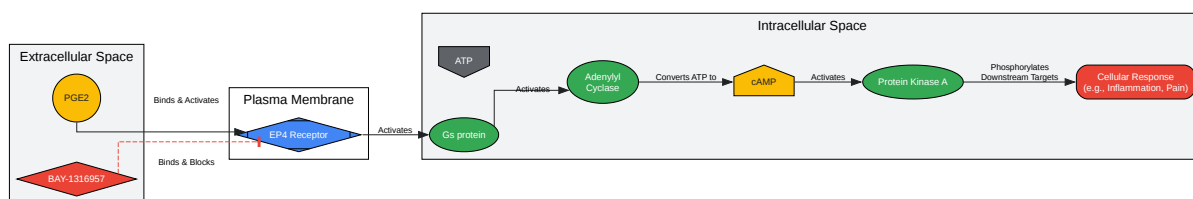
Assay Type	Parameter	Value (nM)
Radioligand Binding Assay	Ki	2.5
cAMP Functional Assay	IC50	15.3[1]

Table 2: Selectivity Profile of **BAY-1316957** against other human Prostanoid Receptors

Receptor	Assay Type	Parameter	Value (nM)	Selectivity (fold vs. hEP4-R Ki)
hEP1	Radioligand Binding	Ki	>10000	>4000
hEP2	Radioligand Binding	Ki	>10000	>4000
hEP3	Radioligand Binding	Ki	>10000	>4000
hDP1	Radioligand Binding	Ki	>10000	>4000
hFP	Radioligand Binding	Ki	>10000	>4000
hIP	Radioligand Binding	Ki	>10000	>4000
hTP	Radioligand Binding	Ki	>10000	>4000

Signaling Pathway

BAY-1316957 acts as an antagonist at the EP4 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (G α s), which upon activation by the endogenous ligand prostaglandin E2 (PGE2), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).^{[2][3][4][5]} **BAY-1316957** competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.



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Caption: EP4 Receptor Signaling Pathway and Mechanism of Action of **BAY-1316957**.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **BAY-1316957** are provided below.

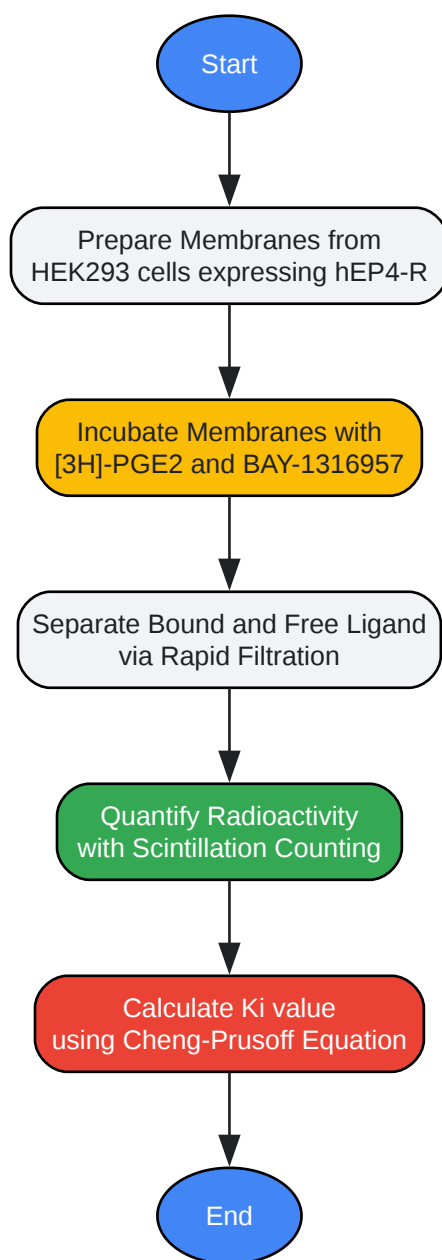
Radioligand Binding Assay

This assay was performed to determine the binding affinity (K_i) of **BAY-1316957** for the human EP4 receptor and its selectivity against other prostanoid receptors.

Protocol:

- Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human EP4 receptor (or other prostanoid receptors for selectivity profiling) were used.
- Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) was used as the radioligand.
- Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.

- Incubation: A constant concentration of [3H]-PGE2 was incubated with the cell membranes and increasing concentrations of **BAY-1316957** in the assay buffer.
- Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of unlabeled PGE2.
- Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
- Data Analysis: The inhibition constant (K_i) was calculated from the IC50 value using the Cheng-Prusoff equation.



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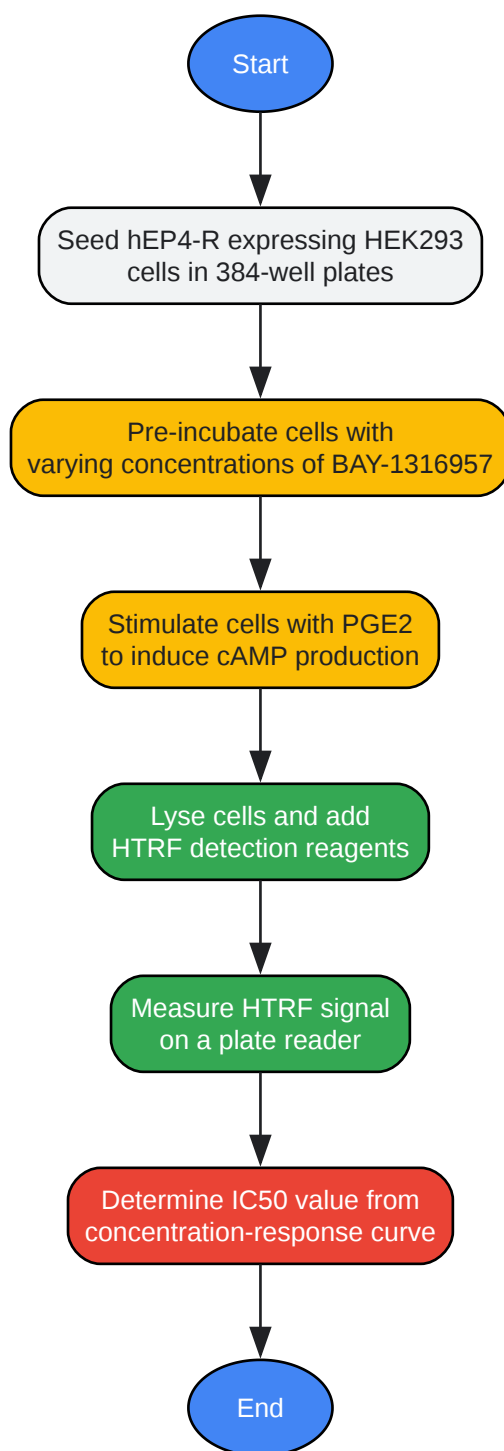
Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This cellular assay was used to determine the functional potency (IC₅₀) of **BAY-1316957** in inhibiting PGE2-induced cAMP production. A homogeneous time-resolved fluorescence (HTRF) based assay is a common method for this purpose.

Protocol:

- Cell Culture: HEK293 cells stably expressing the human EP4 receptor were cultured in appropriate media.
- Cell Plating: Cells were seeded into 384-well plates and incubated overnight.
- Compound Treatment: Cells were pre-incubated with various concentrations of **BAY-1316957**.
- Agonist Stimulation: Cells were then stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration) to induce cAMP production.
- Cell Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay HTRF kit. In this assay, endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody.
- Signal Measurement: The HTRF signal was read on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of cAMP produced.
- Data Analysis: The IC50 value, representing the concentration of **BAY-1316957** that inhibits 50% of the PGE2-induced cAMP production, was determined by non-linear regression analysis of the concentration-response curve.



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Caption: cAMP Functional Assay Workflow.

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